

An In-depth Technical Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Benzyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B102116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **1-Benzyl-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical characteristics, provides a synthesis protocol, and outlines potential biological activities based on related structures.

Core Properties and Data

1-Benzyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with a benzyl group attached to the nitrogen atom of the pyrrole ring and a carbaldehyde group at the 2-position. Its chemical structure and key identifiers are summarized below.

Property	Value
IUPAC Name	1-benzyl-1H-pyrrole-2-carbaldehyde[1]
CAS Number	18159-24-5[1][2][3]
Molecular Formula	C ₁₂ H ₁₁ NO[1][2][3]
Molecular Weight	185.22 g/mol [1]
InChIKey	JNHZZTKKFSPICX-UHFFFAOYSA-N[1]
Canonical SMILES	C1=CC=C(C=C1)CN2C=CC=C2C=O[1]
Purity (Typical)	≥ 95.00%[2][3]

Physicochemical Properties

While specific experimental data for the physical properties of **1-Benzyl-1H-pyrrole-2-carbaldehyde** are not widely reported, data for the parent compound, pyrrole-2-carbaldehyde, and related derivatives provide useful reference points.

Property	Value (Pyrrole-2-carbaldehyde)
Melting Point	46.5 °C[4]
Boiling Point	217-219 °C[5]
Flash Point	107 °C[4]

Synthesis and Experimental Protocols

The synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde** is typically achieved through the N-alkylation of pyrrole-2-carbaldehyde with a benzyl halide. A general experimental protocol is described below.

Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde

This procedure outlines the N-benzylation of pyrrole-2-carbaldehyde.

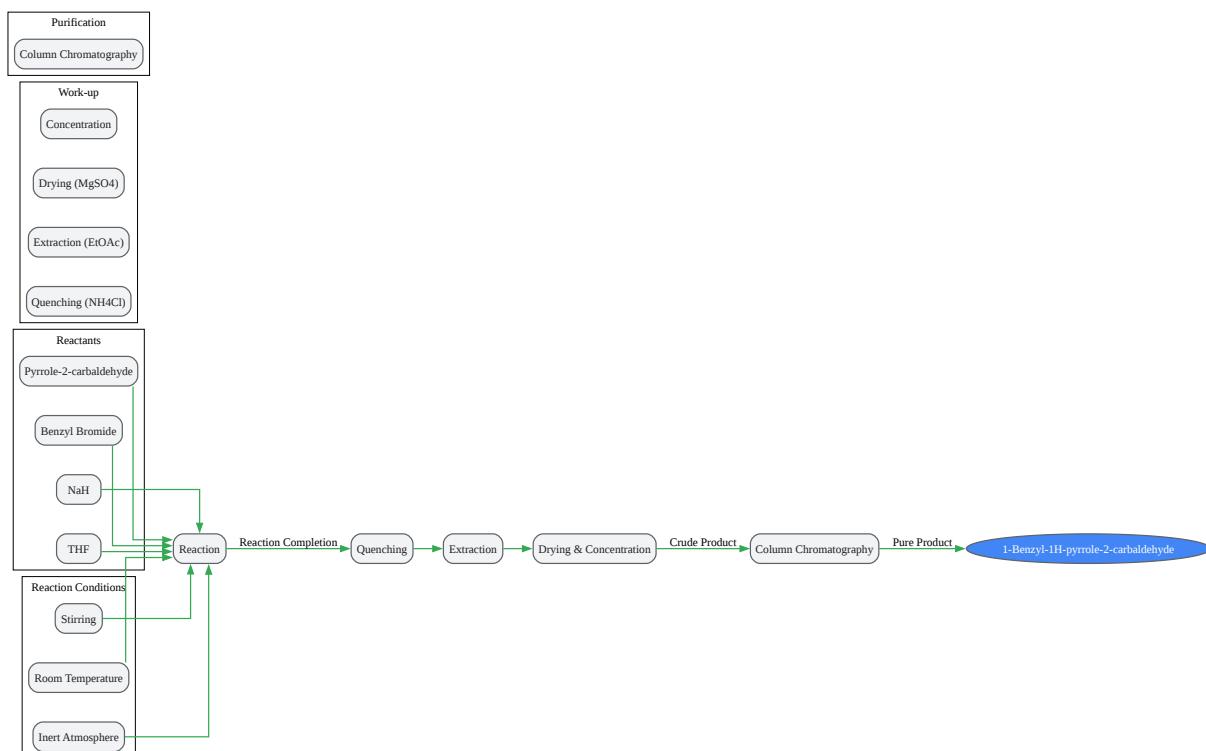
Materials:

- Pyrrole-2-carbaldehyde
- Benzyl bromide
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
- Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
- Slowly add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF to the suspension at room temperature.
- Allow the reaction mixture to stir for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous magnesium sulfate.

- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

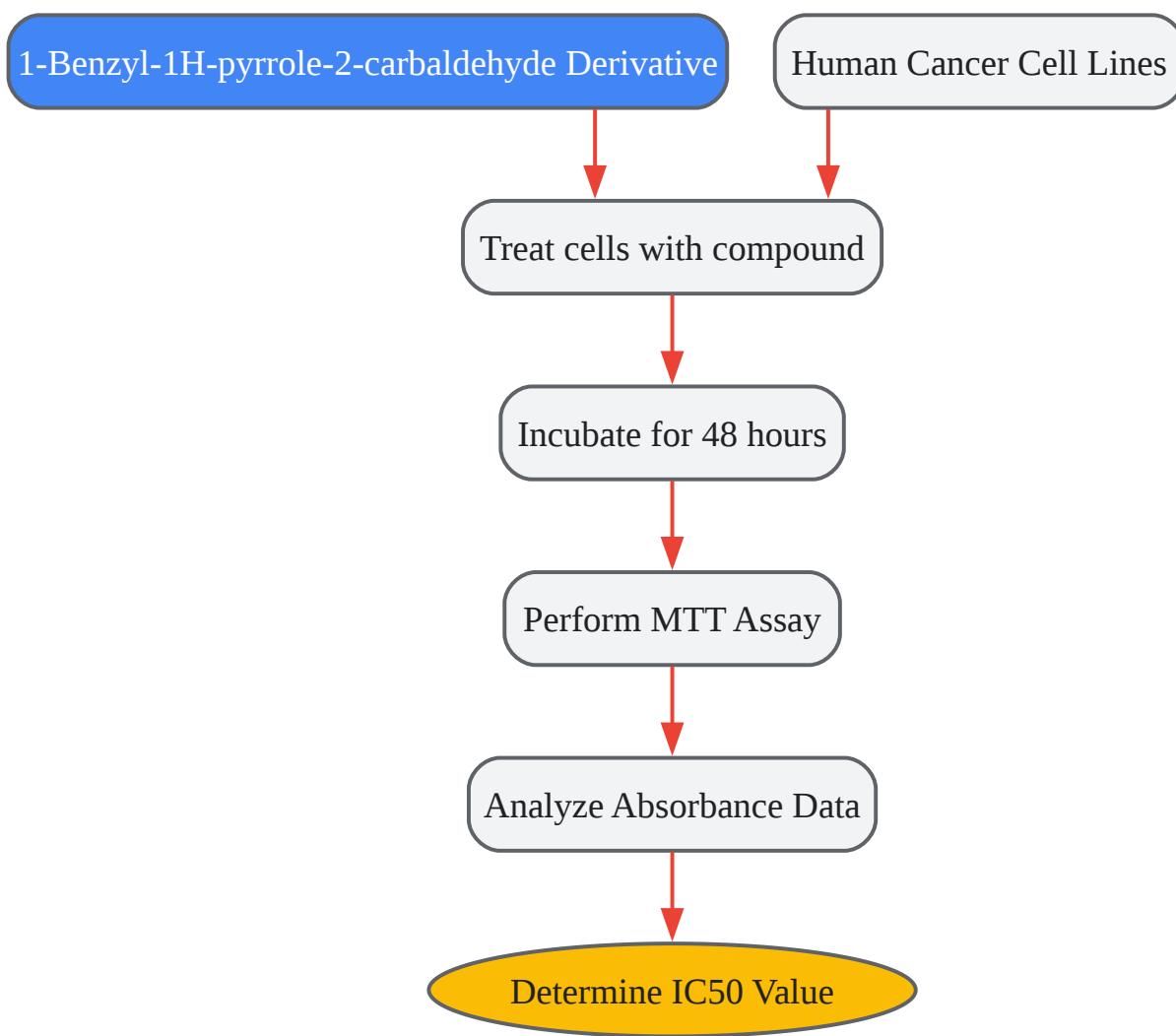
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A generalized workflow for the synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1-Benzyl-1H-pyrrole-2-carbaldehyde** is limited, the broader class of pyrrole derivatives is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.^[6] The introduction of a benzyl group and a carbaldehyde functionality provides a scaffold for further chemical modifications to develop novel therapeutic agents.

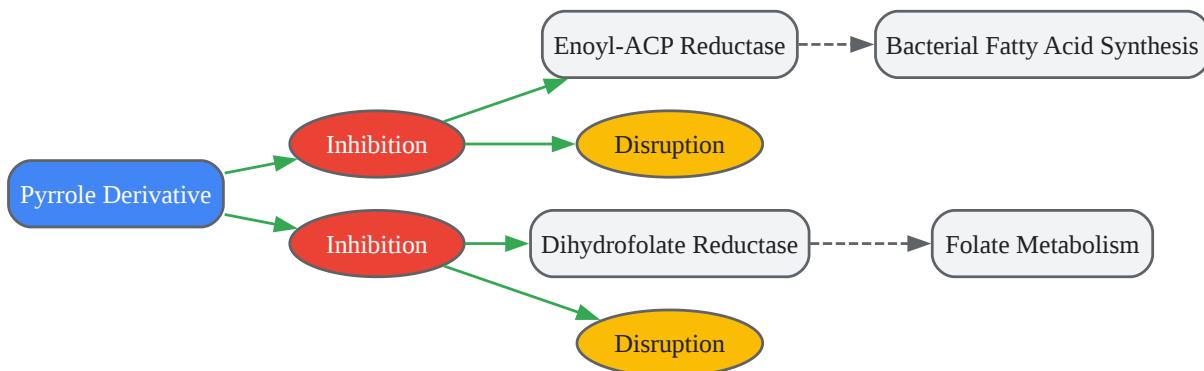
Derivatives of 1-Benzyl-pyrroles have been investigated for their potential as anticancer agents. The cytotoxic effects of such compounds are often evaluated against various human cancer cell lines. A common method to assess this is the MTT assay, which measures the metabolic activity of cells.^[6]



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Logical workflow for evaluating the in vitro anticancer activity of a test compound.

Furthermore, some pyrrole derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, various substituted pyrroles have been investigated as potential inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of some bacteria, and dihydrofolate reductase (DHFR), an important target in both antimicrobial and cancer therapy.[7]

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Potential enzyme inhibition pathways for pyrrole-based compounds.

Safety and Handling

1-Benzyl-1H-pyrrole-2-carbaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Benzyl-1H-pyrrole-2-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While detailed biological

studies on this specific compound are not yet prevalent in the literature, the known activities of the broader pyrrole class of compounds suggest that it is a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its basic properties to support such research endeavors.

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